5,6,7-Trimethoxy-2-(2,4,5-trimethoxyphenyl)-4H-1-benzopyran-4-one is a complex organic compound belonging to the class of chromones, which are characterized by a benzopyranone core structure. This compound is notable for its unique arrangement of methoxy groups and its potential biological activities. The molecular formula of this compound is with a molecular weight of approximately 402.4 g/mol. Its IUPAC name reflects its detailed structure, which includes multiple methoxy substituents on the chromone framework.
This compound can be classified under the broader category of flavonoids, specifically as a chromone derivative. Chromones are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The specific compound in question has been studied for its potential therapeutic applications in various fields of medicinal chemistry .
The synthesis of 5,6,7-Trimethoxy-2-(2,4,5-trimethoxyphenyl)-4H-1-benzopyran-4-one typically involves multi-step organic reactions. One common synthetic route includes:
The molecular structure of 5,6,7-Trimethoxy-2-(2,4,5-trimethoxyphenyl)-4H-1-benzopyran-4-one features a complex arrangement of rings and functional groups:
COC1=CC(=C(C=C1C2=CC(=O)C3=C(C(=C(C=C3O2)OC)OC)OC)OC)OCThe presence of multiple methoxy groups contributes to the compound's solubility and reactivity profile, influencing its interactions with biological targets .
5,6,7-Trimethoxy-2-(2,4,5-trimethoxyphenyl)-4H-1-benzopyran-4-one can undergo several types of chemical reactions:
The mechanism by which 5,6,7-Trimethoxy-2-(2,4,5-trimethoxyphenyl)-4H-1-benzopyran-4-one exerts its biological effects involves interactions with specific molecular targets such as enzymes and receptors:
The physical properties of 5,6,7-Trimethoxy-2-(2,4,5-trimethoxyphenyl)-4H-1-benzopyran-4-one include:
Key chemical properties include:
These properties are crucial for determining the compound's behavior in biological systems and its potential applications in pharmaceuticals .
The scientific uses of 5,6,7-Trimethoxy-2-(2,4,5-trimethoxyphenyl)-4H-1-benzopyran-4-one are diverse:
Research continues to explore new applications based on its unique chemical structure and biological activity .
CAS No.: 112514-54-2
CAS No.: 110075-07-5
CAS No.: 154933-56-9
CAS No.:
CAS No.: 91698-30-5
CAS No.: